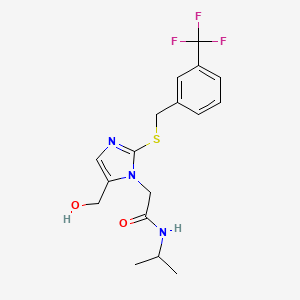
2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C17H20F3N3O2S and its molecular weight is 387.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure features an imidazole ring, which is known for its biological relevance, particularly in the context of kinase inhibition and other therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, potential mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₄F₃N₃O₂S
- Molecular Weight : 345.34 g/mol
- CAS Number : 921503-31-3
The compound's unique features include:
- A trifluoromethyl group, which enhances lipophilicity.
- A hydroxymethyl substituent that may contribute to solubility and biological interactions.
Biological Activity Overview
While specific biological activity data for this compound is limited, it belongs to a class of imidazole derivatives that have been extensively studied for their pharmacological properties. Notably, imidazole derivatives are often explored as potential inhibitors of various kinases, which play critical roles in signal transduction pathways involved in cancer and other diseases.
Imidazole compounds typically exert their effects through:
- Kinase Inhibition : Many imidazole derivatives have been shown to inhibit tyrosine kinases such as c-Abl and Bcr-Abl, which are implicated in certain types of leukemia .
- Antimicrobial Activity : Some derivatives display antibacterial and antifungal properties, though specific studies on this compound are lacking.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler imidazole derivatives. The synthetic route may include:
- Aromatic substitution reactions.
- Formation of thioether linkages.
- Acetylation processes to introduce the acetamide group.
Case Studies and Research Findings
- Imidazole Derivatives as Kinase Inhibitors : A study published in "Bioorganic & Medicinal Chemistry Letters" highlighted the development of novel imidazole derivatives as potential kinase inhibitors but did not report specific activity for this compound. However, it suggests a broader applicability in targeting cancer-related pathways.
- Related Compounds : Research on structurally similar compounds has shown promising results in inhibiting receptor tyrosine kinases (RTKs), which are crucial for tumor growth and survival. For instance, compounds that share the trifluoromethyl and imidazole moieties have demonstrated efficacy against various cancer cell lines .
- Pharmacological Profiles : The pharmacological profiles of related imidazole compounds indicate potential applications in treating neoplastic diseases such as leukemia due to their ability to inhibit key signaling pathways involved in cell proliferation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1H-Imidazole | Basic imidazole structure | Found in many natural products; serves as a scaffold for drug design. |
| Triazole Derivatives | Similar five-membered ring structure | Known for antifungal and antibacterial properties. |
| Benzimidazole | Contains a fused benzene and imidazole ring | Exhibits broad-spectrum biological activity, including anticancer effects. |
The unique combination of functional groups in this compound may enhance its biological activity compared to other imidazole-based compounds.
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2S/c1-11(2)22-15(25)8-23-14(9-24)7-21-16(23)26-10-12-4-3-5-13(6-12)17(18,19)20/h3-7,11,24H,8-10H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDZIHNBSKHVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














